2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide
Overview
Description
2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with benzyl halides.
Thioether Formation: The triazole derivative is then reacted with thiol compounds to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with 4-bromo-2-isopropylphenyl acetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromo group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind with various enzymes and receptors, potentially inhibiting their activity. This can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4H-1,2,4-triazol-3-amine
- ETHYL ((5-BENZYL-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETATE
Uniqueness
What sets 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-bromo-2-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo-isopropylphenyl moiety, in particular, adds to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4OS/c1-13(2)16-11-15(21)8-9-17(16)22-19(26)12-27-20-23-18(24-25-20)10-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,22,26)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMCFNZGBNLJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NNC(=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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